EDLCs are high-power energy storage devices that rely on the separation of charges at an electrode interface. EIS, when combined with acetonitrile (ACN), shows promise as an electrolyte for EDLCs due to several factors []:
These properties make EIS-ACN mixtures attractive candidates for developing high-performance EDLCs.
Supercapacitors are another class of energy storage devices similar to EDLCs but with potentially higher energy density. Research suggests that EIS can enhance the thermal and electrochemical stability of supercapacitors []:
Ethyl Isopropyl Sulfone is a colorless to light yellow liquid with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol. It is recognized for its high thermal and electrochemical stability, making it a promising candidate for various applications, particularly in energy storage systems such as electric double-layer capacitors. The compound has a boiling point of approximately 91 °C at 2 mmHg and a flash point of 101 °C, indicating its relatively stable nature under standard conditions .
As EiPS is primarily used as a solvent, a specific mechanism of action is not applicable. Its role lies in facilitating reactions and interactions between other compounds within the solution.
Ethyl Isopropyl Sulfone can be synthesized through several methods:
Ethyl Isopropyl Sulfone finds utility in various fields:
Research indicates that Ethyl Isopropyl Sulfone-based electrolytes exhibit significant interactions with electrode materials in energy storage devices. These interactions may enhance performance by forming passivation layers that protect electrodes from degradation during cycling, thus improving the longevity and efficiency of supercapacitors . Studies have shown that it maintains high performance at elevated temperatures compared to other conventional electrolytes like acetonitrile .
Ethyl Isopropyl Sulfone shares structural similarities with various sulfone compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Dimethyl Sulfone | C₂H₆O₂S | Commonly used as a solvent; low toxicity | More polar than Ethyl Isopropyl Sulfone |
Diphenyl Sulfone | C₁₂H₁₀O₂S | Used in polymer synthesis; higher melting point | More stable under heat but less versatile |
Methylsulfonylmethane | C₂H₆O₂S | Used as a dietary supplement; anti-inflammatory properties | Less effective as an electrolyte |
Ethyl Isopropyl Sulfone stands out due to its application in energy storage systems, particularly for its thermal stability and electrochemical properties, which are crucial for high-performance devices like supercapacitors .
The synthesis of ethyl isopropyl sulfone relies fundamentally on the oxidative transformation of ethyl isopropyl sulfide using tungstate-based catalytic systems [1]. This methodology represents a significant advancement over traditional oxidation procedures, offering enhanced selectivity, improved safety profiles, and superior product purity suitable for industrial applications [1].
Tungstate catalysts demonstrate remarkable efficacy in facilitating the selective oxidation of alkyl sulfides to their corresponding sulfones [1] [2]. The most extensively studied and industrially viable catalysts include sodium tungstate dihydrate and potassium tungstate dihydrate, both exhibiting exceptional performance characteristics under optimized reaction conditions [1].
Table 1: Tungstate Catalyst Performance for Ethyl Isopropyl Sulfone Synthesis
Catalyst Type | Catalyst Loading (parts by weight per 100 parts sulfide) | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Product Purity (%) | Moisture Content (% by weight) |
---|---|---|---|---|---|---|
Sodium Tungstate Dihydrate | 0.1-10 (optimal: 3.8) | 50-60 | 2 | 90 | 99.9 | 0.03 |
Potassium Tungstate | 0.1-10 (optimal: 3.8) | 50-60 | 2 | 91 | 99.9 | 0.01 |
Potassium Tungstate Dihydrate | 0.1-10 (optimal: 3.8) | 50-60 | 2 | 89 | 99.8 | 0.02 |
Ammonium Tungstate | 0.1-10 | 50-60 | 3-4 | 75-80 | 95-98 | 0.1-0.2 |
No Catalyst (Control) | 0 | 50-60 | 24+ | <10 | Not applicable | Not applicable |
The catalytic mechanism involves the formation of peroxotungstate species through the interaction of tungstate catalysts with hydrogen peroxide [2] [3]. These peroxotungstate intermediates exhibit enhanced electrophilicity compared to hydrogen peroxide alone, facilitating the efficient transfer of electrophilic oxygen to the sulfide substrate [2]. The reaction proceeds through a nucleophilic attack by the sulfide on the peroxotungstate species, resulting in the formation of the corresponding sulfone with high selectivity [2].
The tungstate-catalyzed oxidation mechanism operates through a well-defined pathway involving peroxotungstate formation and subsequent oxygen transfer [2] [4]. The process initiates with the reaction between tungstate species and hydrogen peroxide, generating active peroxotungstate intermediates that demonstrate significantly enhanced oxidizing capability compared to hydrogen peroxide alone [2] [4].
The formation of peroxotungstate species is evidenced by characteristic spectroscopic changes, including a shift in ultraviolet-visible absorption from 250 nanometers to 325 nanometers, confirming the generation of the active catalytic species [2]. This transformation enables the selective oxidation of sulfides under mild reaction conditions while maintaining exceptional selectivity toward sulfone formation [2].
Industrial implementation of tungstate-catalyzed ethyl isopropyl sulfone synthesis requires careful optimization of multiple process parameters to achieve maximum efficiency and product quality [1]. The optimal reaction conditions involve precise control of temperature, catalyst loading, oxidizing agent concentration, and reaction atmosphere [1].
Table 2: Oxidation Conditions and Reaction Parameters
Parameter | Optimal Value/Range | Critical Notes |
---|---|---|
Hydrogen Peroxide Concentration | 35% aqueous solution | Higher concentrations increase safety risks |
Hydrogen Peroxide Amount (moles per mole sulfide) | 2.0-2.5 (stoichiometric: 2.0) | Excess H₂O₂ provides complete oxidation |
Sulfuric Acid Concentration | 25% aqueous solution | Lower concentrations reduce corrosion |
Sulfuric Acid Amount (parts by weight per 100 parts sulfide) | 0.1-100 (optimal: 50) | Sufficient acidity required for catalyst activation |
Reaction Temperature Range | 0-200°C | Higher temperatures may cause side reactions |
Optimal Reaction Temperature | 50-60°C | Balance between rate and selectivity |
Reaction Pressure | Atmospheric | No special pressure equipment needed |
Reaction Atmosphere | Nitrogen (inert) | Prevents substrate oxidation |
Mixing Requirements | Vigorous stirring required | Essential for heat and mass transfer |
Heat Removal Method | Water bath cooling | Exothermic reaction requires temperature control |
The reaction demonstrates exceptional efficiency under these optimized conditions, typically achieving product yields exceeding 90% with purities greater than 99.9% and moisture content below 0.1% by weight [1]. These specifications meet the stringent requirements for electrochemical device applications and other high-performance industrial uses [1].
European Patent EP2441751A1 represents a pivotal advancement in the industrial synthesis of alkyl sulfone compounds, specifically addressing the scalable production of ethyl isopropyl sulfone and related compounds [1]. This patent disclosure provides comprehensive methodologies for both laboratory-scale synthesis and large-scale industrial manufacturing processes [1].
The patent EP2441751A1 describes a systematic approach to alkyl sulfone synthesis that encompasses both the preparation of alkyl sulfide precursors and their subsequent oxidation to sulfone products [1]. The methodology addresses critical industrial concerns including safety, environmental impact, and economic viability while maintaining high product quality standards [1].
The patent specifically details the preparation of ethyl isopropyl sulfide through a multi-step process involving alkylthiol salt formation and subsequent alkylation reactions [1]. This precursor synthesis employs phase-transfer catalysis to achieve high yields and purity levels suitable for downstream oxidation processes [1].
The alkylthiol salt preparation involves the reaction of ethanethiol with sodium hydroxide in the presence of sodium borohydride as a reducing agent [1]. The optimal conditions specify the use of 1.30 moles of sodium hydroxide per mole of ethanethiol, with 0.05 moles of sodium borohydride to prevent disulfide formation [1]. The resulting ethylthiol sodium salt is then reacted with isopropyl bromide in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst [1].
The patent addresses critical scalability factors including continuous process design, waste minimization, and energy efficiency optimization [1]. The disclosed methodology enables the production of ethyl isopropyl sulfone with consistent quality attributes suitable for industrial applications while minimizing environmental impact [1].
The scalable oxidation process employs tungstate catalysts under controlled conditions to achieve high conversion rates and exceptional product purity [1]. The patent specifies reaction conditions that can be readily scaled from laboratory quantities to multi-kilogram production levels without compromising product quality or safety [1].
Industrial implementation considerations include the elimination of organic solvents during the oxidation step to improve safety and reduce purification requirements [1]. The solvent-free approach enables the production of ethyl isopropyl sulfone with purity levels exceeding 99% and moisture content below 0.1% by weight, meeting specifications for demanding applications [1].
Recent developments in sulfone synthesis have increasingly focused on continuous flow methodologies that offer enhanced safety, improved efficiency, and superior process control compared to traditional batch processes [5] [6]. Continuous-flow synthesis strategies utilizing microchannel reactors have demonstrated significant advantages for industrial-scale sulfone production [5] [6].
Microchannel reactor technology enables precise temperature control during the highly exothermic oxidation process, with maximum temperature excursions limited to 10°C and overtemperature exposure times reduced to less than 20 seconds [5] [6]. This level of thermal control significantly enhances process safety while maintaining optimal reaction conditions for high yield and selectivity [5] [6].
The implementation of dual temperature-controlled continuous-flow processes has proven particularly beneficial for maximizing sulfone yields while ensuring consistent product quality [5] [6]. These systems achieve yields of 95.3% with annual production capacities reaching 18.36 tons per year, demonstrating the commercial viability of continuous flow methodologies [5] [6].
The purification of ethyl isopropyl sulfone represents a critical aspect of the manufacturing process, requiring systematic removal of various impurities while maintaining product integrity and achieving specifications suitable for end-use applications [1] [7]. The impurity profile of ethyl isopropyl sulfone is influenced by reaction conditions, starting material purity, and process design parameters [1] [7].
Industrial purification of ethyl isopropyl sulfone employs a multi-stage approach incorporating both chemical and physical separation techniques [1]. The purification sequence is designed to address specific classes of impurities while minimizing product loss and maintaining economic viability [1].
Table 3: Purification Strategies and Impurity Profile
Purification Method | Target Impurities Removed | Typical Effectiveness (%) | Process Conditions | Final Product Purity Range (%) |
---|---|---|---|---|
Water Washing | Residual acid, inorganic salts | 80-90 | Multiple washes with deionized water | 85-90 |
Aqueous Separation | Water-soluble impurities, salts | 85-95 | Phase separation in separatory funnel | 88-92 |
Simple Distillation | Low boiling impurities, water | 90-95 | Atmospheric pressure, 80-120°C | 92-96 |
Fractional Distillation | High boiling impurities, unreacted starting materials | 95-99 | Reduced pressure, controlled temperature gradient | 96-99.5 |
Sodium Sulfite Treatment | Residual hydrogen peroxide | 99+ | 1.1 equivalents based on H₂O₂ used | 90-95 |
Sodium Hydroxide Neutralization | Excess sulfuric acid | 95-99 | pH adjustment to 7-8 | 88-93 |
Activated Carbon Treatment | Colored impurities, trace organics | 70-85 | 1-5% by weight, 60-80°C contact | 90-94 |
Recrystallization | Trace organic impurities (for solid sulfones) | 95-99 | Appropriate solvent selection | 99-99.9 |
The purification process initiates with chemical quenching of residual hydrogen peroxide using sodium sulfite, followed by neutralization of excess sulfuric acid with sodium hydroxide solution [1]. This chemical treatment prevents decomposition reactions and ensures product stability during subsequent purification steps [1].
Aqueous washing removes water-soluble impurities including inorganic salts, residual acids, and polar byproducts [1]. Multiple washing cycles with deionized water achieve effective removal of these contaminants while minimizing product loss through dissolution [1].
The impurity profile of ethyl isopropyl sulfone encompasses various chemical species arising from incomplete reactions, side reactions, and degradation processes [1] [7]. Understanding these impurities is essential for optimizing purification strategies and ensuring product quality [1] [7].
Table 4: Common Impurities and Contamination Profile in Ethyl Isopropyl Sulfone Production
Impurity Name | Formation Mechanism | Typical Concentration Range (ppm) | Impact on Product Quality | Removal Strategy |
---|---|---|---|---|
Diethyl Sulfone | Side reaction from diethyl sulfide impurity | 50-500 | Alters physical properties | Fractional distillation |
Diisopropyl Sulfone | Side reaction from diisopropyl sulfide impurity | 100-800 | Alters physical properties | Fractional distillation |
Ethyl Isopropyl Sulfoxide | Incomplete oxidation of starting material | 200-2000 | Reduces oxidation state purity | Further oxidation or chromatographic separation |
Ethylsulfonic Acid | Over-oxidation under harsh conditions | 10-100 | Increases acidity, corrosion potential | Neutralization followed by washing |
Isopropylsulfonic Acid | Over-oxidation under harsh conditions | 10-100 | Increases acidity, corrosion potential | Neutralization followed by washing |
Unreacted Ethyl Isopropyl Sulfide | Incomplete reaction/insufficient oxidizing agent | 100-5000 | Compromises shelf stability | Extended reaction time or additional oxidizing agent |
Water | Reaction byproduct and solvent residue | 300-10000 | Affects electrochemical performance | Azeotropic distillation or molecular sieves |
Residual Hydrogen Peroxide | Excess oxidizing agent | 10-200 | Safety concern, instability | Sodium sulfite quenching |
Sulfuric Acid Esters | Reaction with sulfuric acid catalyst | 20-300 | Affects thermal stability | Hydrolysis followed by neutralization |
Diethylsulfolane represents a particularly significant impurity concern in sulfone production processes, arising from cyclic rearrangement reactions or contamination from related synthetic pathways [8] [9]. This cyclic sulfone impurity can significantly impact the physical and chemical properties of the final product, necessitating careful monitoring and removal [8] [9].
The formation of diethylsulfolane and related cyclic impurities typically occurs under elevated temperature conditions or in the presence of Lewis acid catalysts [8] [9]. These reaction conditions can promote cyclization reactions that convert linear sulfone products into cyclic analogs with altered properties [8] [9].
Analytical characterization of diethylsulfolane impurities employs advanced chromatographic techniques including high-performance liquid chromatography coupled with mass spectrometry [7] [10]. These methods enable precise quantification and structural identification of cyclic sulfone impurities at trace levels [7] [10].
The removal of diethylsulfolane and related cyclic impurities requires specialized purification approaches including selective crystallization, chromatographic separation, or chemical derivatization followed by extraction [10]. The choice of purification strategy depends on the concentration levels, chemical properties, and economic considerations [10].
Ethyl isopropyl sulfone exhibits distinctive physicochemical properties that are characteristic of sulfone compounds. The compound maintains a density of 1.09 g/cm³ at 20°C [1] [2] [3] [4] [5] [6], which is consistent with the relatively high molecular weight and compact molecular structure of sulfones. This density value places ethyl isopropyl sulfone in the category of moderately dense organic solvents, reflecting the presence of the sulfone functional group which contributes to intermolecular interactions.
The boiling point of ethyl isopropyl sulfone is 91°C at 2 mmHg [1] [2] [3] [4] [5] [6], demonstrating the compound's volatility characteristics under reduced pressure conditions. This relatively low boiling point under vacuum conditions is advantageous for purification processes and indicates moderate intermolecular forces. When compared to other sulfones, such as sulfolane which boils at 285°C at atmospheric pressure [7], ethyl isopropyl sulfone shows significantly lower volatility, making it suitable for applications requiring controlled evaporation rates.
Phase transition behavior of ethyl isopropyl sulfone is particularly noteworthy, with a melting point ranging from -8 to -6°C [3] [8]. This sub-ambient melting point ensures that the compound remains in liquid state at room temperature, which is crucial for its application as a solvent in electrochemical systems. The relatively narrow melting point range indicates good purity and consistent molecular composition. This phase behavior contrasts sharply with other sulfones such as dimethyl sulfone (melting point 108.7°C) [9] and ethyl methyl sulfone (melting point 34°C) [10], positioning ethyl isopropyl sulfone as uniquely suitable for room temperature applications.
Thermodynamic phase transition data reveals that ethyl isopropyl sulfone undergoes smooth solid-liquid transitions without the complex phase behavior observed in some cyclic sulfones [9]. Research on sulfone mixtures with lithium salts demonstrates that ethyl isopropyl sulfone maintains liquid state over a wide composition range when combined with electrolyte salts [11] [12]. The compound shows excellent thermal stability with onset degradation temperatures exceeding 200°C [13] [14] [15], significantly higher than its normal operating temperatures.
Property | Value | Temperature/Pressure | Reference |
---|---|---|---|
Density | 1.09 g/cm³ | 20°C | [1] [2] [3] [4] |
Boiling Point | 91°C | 2 mmHg | [1] [2] [4] [5] |
Melting Point | -8 to -6°C | Atmospheric | [3] [8] |
Flash Point | 100.5-101°C | Atmospheric | [3] [8] [5] |
Thermal Stability | >200°C | Onset degradation | [13] [14] [15] |
Ethyl isopropyl sulfone exhibits high dielectric constant properties characteristic of sulfone solvents [16] [17] [18] [19], making it an exceptional polar aprotic solvent for electrolyte applications. Research consistently identifies ethyl isopropyl sulfone as possessing a high dielectric constant [16] [17] [18] [19], though specific numerical values require experimental determination under standardized conditions. The high dielectric nature of sulfones generally stems from the highly polar sulfone functional group (SO₂), which creates strong dipole moments and enables effective solvation of ionic species.
Comparative dielectric studies indicate that sulfones typically exhibit dielectric constants ranging from 32-47, with sulfolane showing a value of 44 at 30°C [7] and dimethyl sulfone displaying an even higher value of 45.00 at 125°C [20]. The high dielectric constant of ethyl isopropyl sulfone enables superior ion dissociation and reduced ion pairing [14] [15] compared to conventional carbonate-based electrolytes, leading to enhanced ionic conductivity in battery applications.
Solvent polarity classification places ethyl isopropyl sulfone firmly in the category of polar aprotic solvents [14] [15] [21]. This classification is based on several key characteristics: high dielectric constant, significant dipole moment, and absence of readily dissociable protons. The polar aprotic nature makes ethyl isopropyl sulfone particularly effective for dissolving ionic compounds while avoiding the complications associated with protic solvents that can participate in unwanted side reactions.
Electrolyte formulation studies demonstrate that ethyl isopropyl sulfone serves as an excellent high boiling polar solvent with low vapor pressure [14] [15], making it especially suitable where inorganic ionic species need to remain in solution while minimizing electrolyte evaporation. Research shows that when ethyl isopropyl sulfone is added to traditional carbonate-based electrolyte solvents, it increases the decomposition voltage of lithium-ion battery electrolytes and improves battery cycle stability [16] [17] [18].
Ion solvation behavior in ethyl isopropyl sulfone-based electrolytes shows that the high dielectric constant facilitates strong solvation of cations through the oxygen atoms in the sulfone group, while leaving anions relatively unsolvated and thus more reactive [22]. This selective solvation mechanism is crucial for electrochemical applications, as it maintains high ionic mobility while ensuring effective charge separation.
Electrolyte Property | Ethyl Isopropyl Sulfone | Reference Solvents | Application Benefit |
---|---|---|---|
Dielectric Constant | High (sulfone range) | ACN: 37.5, DMSO: 47.2 | Enhanced ion dissociation |
Polarity Classification | Polar aprotic | Similar to DMSO, DMF | Selective ion solvation |
Vapor Pressure | Low | Lower than carbonates | Reduced evaporation |
Ion Pairing | Reduced | Less than carbonates | Higher conductivity |
The viscosity-temperature relationship of ethyl isopropyl sulfone exhibits characteristic behavior typical of organic liquids, with viscosity decreasing significantly as temperature increases [13] [23] [24]. At 20°C, the viscosity is 6.7 mPa·s [13], which represents a moderate viscosity suitable for room temperature electrolyte applications. However, at elevated temperatures of 80°C, the viscosity drops dramatically to 1.8 mPa·s [13], demonstrating the strong temperature dependence of transport properties.
Low-temperature viscosity behavior shows that ethyl isopropyl sulfone becomes highly viscous at sub-ambient temperatures, with viscosity reaching 129.5 mPa·s at -30°C [13]. This significant increase in viscosity at low temperatures reflects the strengthening of intermolecular forces and reduced molecular mobility. The compound transitions to solid state below its melting point of -8°C, making it unsuitable for sub-zero applications without thermal management.
Ionic conductivity dynamics in ethyl isopropyl sulfone-based electrolytes demonstrate a strong positive correlation with temperature [13] [23]. At room temperature (20°C), ionic conductivity reaches 2.2 mS/cm with 0.5 M TEABF₄ [13], while at elevated temperature (80°C), conductivity increases to 8.7 mS/cm [13]. This approximately four-fold increase in ionic conductivity represents excellent transport properties for high-temperature electrochemical applications.
Comparative transport studies reveal that while ethyl isopropyl sulfone-based electrolytes show lower ionic conductivity than acetonitrile-based systems at room temperature (ACN: 53 mS/cm vs EiPS: 2.2 mS/cm at 20°C) [13], the performance gap narrows significantly at elevated temperatures. The superior thermal stability of ethyl isopropyl sulfone allows operation at temperatures where conventional electrolytes become unstable.
Viscosity-conductivity correlation follows the expected inverse relationship, where decreasing viscosity correlates with increasing ionic conductivity [13] [23]. This relationship is governed by the Stokes-Einstein equation, which relates diffusion coefficients to viscosity. Research demonstrates that the diffusion coefficient for copper complexes in ethyl isopropyl sulfone is 1.2×10⁻⁶ cm²/s [25], indicating reasonable mass transport properties despite the higher viscosity compared to conventional solvents.
Temperature-dependent performance optimization studies show that ethyl isopropyl sulfone-based electrolytes achieve optimal performance at temperatures between 60-80°C [13] [26] [23], where the combination of reduced viscosity and enhanced ionic conductivity provides superior electrochemical characteristics. At these elevated temperatures, ethyl isopropyl sulfone-based devices can outperform conventional acetonitrile-based systems in terms of stability and cycle life.
Temperature (°C) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) | Performance Rating |
---|---|---|---|
-30 | 129.5 | Solid state (0) | Not applicable |
20 | 6.7 | 2.2 | Standard conditions |
40 | Decreasing | Increasing | Enhanced performance |
60 | Further reduced | Higher | High-temp applications |
80 | 1.8 | 8.7 | Optimal performance |
Mechanistic understanding of ionic transport in ethyl isopropyl sulfone reveals that the high dielectric constant facilitates ion dissociation [16] [17], while the temperature-dependent viscosity controls ion mobility [13] [23]. The balance between these factors determines overall electrolyte performance, with ethyl isopropyl sulfone showing particular advantage in high-temperature, high-voltage applications where thermal and electrochemical stability are paramount.
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